molecular formula C20H15F3N6O3 B2643956 N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 893924-48-6

N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

Cat. No.: B2643956
CAS No.: 893924-48-6
M. Wt: 444.374
InChI Key: RHWALUYAIFICGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a triazolo-pyrimidine derivative characterized by a fused bicyclic core structure. The molecule features a 4-(trifluoromethoxy)phenyl substituent at position 3 of the triazole ring and an N-methyl-N-phenylacetamide group at position 2 of the pyrimidine ring. Structural elucidation of such compounds often employs X-ray crystallography (using tools like SHELX ) and NMR spectroscopy .

Properties

IUPAC Name

N-methyl-2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O3/c1-27(13-5-3-2-4-6-13)16(30)11-28-12-24-18-17(19(28)31)25-26-29(18)14-7-9-15(10-8-14)32-20(21,22)23/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWALUYAIFICGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a compound with potential biological activity, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolopyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances lipophilicity and may influence binding affinity to biological targets. The molecular formula is C17H16F3N5OC_{17}H_{16}F_3N_5O, and its molecular weight is approximately 385.36 g/mol.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound 10MDA-MB45329.1
Compound 11MCF-715.3
Compound 16A5490.03

These findings suggest that modifications to the pyrimidine structure can lead to enhanced cytotoxicity against specific cancer types.

2. Neuropharmacological Effects

In neuropharmacology, related compounds have been studied for their effects on nicotinic acetylcholine receptors (nAChRs). For example, certain derivatives were found to act as allosteric modulators of human α7 nAChRs:

CompoundEC50 (µM)Max Modulation (%)Reference
7a0.14600
7b1.9600
7q0.381200

These results indicate that modifications in the structure can significantly impact receptor interaction and modulation.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The triazolopyrimidine moiety is known for its ability to inhibit certain kinases and enzymes implicated in cancer progression.

Case Studies

Case Study: Anticancer Screening
In a study published by Walid Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. Among the tested compounds, several pyrimidine derivatives demonstrated significant cytotoxic effects, suggesting that structural modifications can lead to enhanced therapeutic efficacy against tumors .

Case Study: Neuropharmacological Assessment
Another study explored the effects of triazolopyrimidine derivatives on cognitive function in animal models. Compounds were administered in a scopolamine-induced memory impairment model, showing that specific modifications improved cognitive recovery .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, particularly through its structural features that allow it to interact with biological targets involved in cancer progression.

Neuropharmacological Applications

There is emerging evidence supporting the role of similar compounds in neuropharmacology. The potential for N-methyl-2-(7-oxo...) to act as an anti-Alzheimer's agent is notable.

Research Findings

Studies on derivatives of triazolo-pyrimidines have shown beneficial effects in models of neurodegenerative diseases. For example, certain derivatives have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology .

Antimicrobial Properties

The compound may also possess antimicrobial properties. Research has indicated that triazole derivatives can exhibit moderate to strong activity against various pathogens.

Case Studies

In vitro studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Enterobacter aerogenes . The presence of the trifluoromethoxy group may enhance lipophilicity and membrane permeability, contributing to antimicrobial efficacy.

Synthesis and Structural Analysis

Synthesis : The synthesis of N-methyl-2-(7-oxo...) typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic routes are crucial for optimizing yield and purity.

Structural Features : The molecule's unique structure includes a trifluoromethoxy group which is known to influence biological activity by enhancing binding affinity to target proteins .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethoxy vs.

NMR Analysis

Comparative NMR studies of triazolo-pyrimidine derivatives reveal that substituents significantly alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in analogous compounds ). For the target compound, the trifluoromethoxy group’s strong electron-withdrawing effect likely deshields nearby protons, causing distinct downfield shifts compared to fluorine-substituted analogues .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Fluorophenyl Analogue Flumetsulam
Molecular Weight ~480 g/mol (estimated) ~450 g/mol 325.3 g/mol
LogP ~3.5 (predicted) ~2.8 (predicted) 1.9 (measured)
Solubility Low (organic solvents) Moderate (DMSO) High (aqueous)
Metabolic Stability High (trifluoromethoxy group) Moderate Low (sulfonamide prone to hydrolysis)

Implications :

  • The target compound’s higher LogP suggests superior membrane penetration but may limit aqueous solubility, necessitating formulation adjustments.
  • Flumetsulam’s sulfonamide group improves solubility but reduces metabolic stability, restricting its use to non-mammalian systems .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the preparation of the triazolopyrimidine core, followed by functionalization with the trifluoromethoxyphenyl group and final coupling with the N-methyl-N-phenylacetamide moiety. Key steps include:

  • Core formation : Cyclization of precursor heterocycles under reflux conditions (e.g., DMF at 80–100°C) with catalysts like triethylamine .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at controlled pH (6–7) to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Optimization focuses on solvent selection (polar aprotic solvents enhance yield), reaction time (monitored via TLC), and temperature control to prevent decomposition .

Q. Which analytical techniques are most reliable for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify key protons (e.g., trifluoromethoxy group at δ ~4.3 ppm) and carbons (triazole C-H at δ ~8.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ peak) confirms molecular formula .
  • IR spectroscopy : Confirms carbonyl (C=O stretch at ~1680 cm1^{-1}) and triazole ring vibrations (~1550 cm1^{-1}) .

Q. How is the compound’s bioactivity initially assessed in vitro?

Primary screens include:

  • Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using nonlinear regression .
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™) to identify target engagement .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Discrepancies (e.g., unexpected 1^1H NMR splitting) are addressed via:

  • 2D NMR experiments : NOESY identifies spatial proximity of protons; HSQC correlates 1^1H-13^13C pairs .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict chemical shifts and compare with experimental data .
  • Isotopic labeling : 15^{15}N or 19^{19}F labels clarify ambiguous signals in complex regions .

Q. What experimental design principles optimize reaction yields and selectivity?

Statistical methods like Design of Experiments (DoE) are applied:

  • Factorial design : Screens variables (e.g., temperature, solvent ratio) to identify significant factors .
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., catalyst concentration vs. reaction time) to maximize yield .
  • Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures reaction trajectory control .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Analog synthesis : Modifying substituents (e.g., replacing trifluoromethoxy with methoxy) to assess impact on bioactivity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases) and guides rational design .
  • Pharmacophore mapping : Identifies essential features (e.g., hydrogen bond acceptors in the triazole ring) using tools like LigandScout .

Q. How are solubility challenges addressed in pharmacokinetic studies?

Strategies include:

  • Co-solvent systems : Use of PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo dosing .
  • Prodrug derivatization : Introducing phosphate or ester groups to improve bioavailability, later cleaved enzymatically .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. What methods identify and mitigate impurities during scale-up synthesis?

  • HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) with a C18 column and acetonitrile/water gradient .
  • Purification optimization : Simulated Moving Bed (SMB) chromatography or crystallization under controlled pH .
  • Stability studies : Forced degradation (heat, light, humidity) identifies degradation pathways, guiding storage conditions (e.g., inert atmosphere, -20°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.